(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL
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Overview
Description
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an ethan-1-OL moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylbenzaldehyde with a chiral amine, followed by reduction to obtain the desired product. The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-methylphenyl)acetaldehyde or 2-(4-bromo-2-methylphenyl)acetone.
Reduction: Formation of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethane.
Substitution: Formation of 2-Amino-2-(4-azido-2-methylphenyl)ethan-1-OL or 2-Amino-2-(4-cyano-2-methylphenyl)ethan-1-OL.
Scientific Research Applications
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL: A similar compound with a chlorine atom instead of bromine.
2-Amino-2-(4-bromo-2-ethylphenyl)ethan-1-OL: A compound with an ethyl group instead of a methyl group.
Uniqueness
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
APVGIIBNVUYYIO-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CO)N |
Origin of Product |
United States |
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